7-Nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound notable for its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of triazolo-pyrazines, which are characterized by their fused pyrazine and triazole rings. The presence of a nitroso group and trifluoromethyl substituent enhances its biological activity and chemical properties.
The synthesis of 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves several steps:
The molecular formula for 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is , with a molecular weight of approximately 225.165 g/mol. The compound's structure can be represented using the following identifiers:
C1CN2C(=NN=C2C(F)(F)F)CN1.N=O
AQCSCRYRCRORET-UHFFFAOYSA-N
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions:
These reactions are important for modifying the compound's structure to enhance its biological activity or alter its pharmacological properties.
The mechanism of action for 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is not fully elucidated but is believed to involve:
Data from studies indicate that derivatives of this compound exhibit significant antibacterial activity against various strains .
Relevant data includes melting points and spectral data confirming structural integrity .
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has potential applications in:
The ongoing research highlights its significance in medicinal chemistry and potential therapeutic applications .
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 10305-76-7
CAS No.: 23745-82-6